molecular formula C37H65ClO4 B13843498 1-Palmitoyl-2-linolenoyl-3-chloropropanediol

1-Palmitoyl-2-linolenoyl-3-chloropropanediol

Cat. No.: B13843498
M. Wt: 609.4 g/mol
InChI Key: BQELFFWURYQYQN-HINFQRMISA-N
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Description

This compound is a chlorinated glyceride derivative featuring:

  • A 2S stereocenter at the glycerol backbone.
  • A hexadecanoyl (palmitoyl) group esterified at the 3-position.
  • A (9Z,12Z,15E)-octadeca-9,12,15-trienoate group esterified at the 1-position.

The 15E double bond distinguishes it from common α-linolenic acid derivatives (typically 15Z in natural sources) .

Properties

Molecular Formula

C37H65ClO4

Molecular Weight

609.4 g/mol

IUPAC Name

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5+,13-11-,18-17-/t35-/m1/s1

InChI Key

BQELFFWURYQYQN-HINFQRMISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis typically proceeds through the following key steps:

  • Chlorination of Glycerol Backbone

    • Starting with glycerol, selective chlorination at the 1-position yields 1-chloro-2,3-dihydroxypropane. This step requires controlled reaction conditions to avoid over-chlorination or side reactions.
    • Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under mild conditions are commonly employed.
  • Esterification with Hexadecanoic Acid (Palmitic Acid)

    • The 3-hydroxyl group of the chlorinated glycerol intermediate is esterified with hexadecanoic acid (palmitic acid) to form 1-chloro-3-hexadecanoyloxypropan-2-ol.
    • Acid catalysis using sulfuric acid or p-toluenesulfonic acid facilitates this esterification, often under reflux conditions in anhydrous solvents such as dichloromethane or toluene.
  • Acylation with (9Z,12Z,15E)-octadeca-9,12,15-trienoic Acid

    • The remaining free hydroxyl group at the 2-position is esterified with (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid (an isomer of α-linolenic acid with a trans double bond at position 15).
    • Coupling reagents such as dicyclohexylcarbodiimide (DCC) combined with 4-dimethylaminopyridine (DMAP) are used to promote ester bond formation under mild, anhydrous conditions to preserve the double bond geometry.
  • Purification

    • The crude product is purified by chromatographic techniques such as silica gel column chromatography, often employing solvent gradients of hexane and ethyl acetate.
    • Final purification may include recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity and stereochemical integrity.

Detailed Reaction Conditions and Parameters

Step Reaction Reagents & Catalysts Conditions Notes
1 Chlorination of glycerol SOCl₂ or POCl₃ Anhydrous solvent, 0–5°C to room temperature, inert atmosphere Control to avoid over-chlorination
2 Esterification with hexadecanoic acid Hexadecanoic acid, H₂SO₄ or p-TsOH Reflux in toluene or DCM, Dean-Stark apparatus to remove water Drives ester formation
3 Acylation with (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid, DCC, DMAP Room temperature, anhydrous conditions Preserves double bond geometry
4 Purification Silica gel chromatography Gradient elution with hexane/ethyl acetate Ensures removal of side products

Industrial Scale Considerations

  • Continuous Flow Synthesis : To increase throughput and reproducibility, continuous flow reactors can be employed for chlorination and esterification steps, allowing precise control over reaction times and temperatures.
  • Automated Purification : Industrial purification often integrates automated flash chromatography and crystallization to maintain product quality and reduce manual intervention.
  • Safety and Environmental Controls : Chlorination reagents and solvents are handled with strict safety protocols; solvent recovery systems are used to minimize environmental impact.

Analytical Monitoring and Quality Control

Research Findings on Preparation Optimization

  • Stereochemical Purity : Maintaining the (2S) configuration on the glycerol backbone is critical; use of chiral starting materials or chiral catalysts can enhance enantiomeric excess.
  • Double Bond Isomerization Prevention : The (15E) double bond is susceptible to thermal and radical-induced isomerization; reactions are performed under inert atmosphere (nitrogen or argon) and at controlled temperatures (<50°C) to preserve the trans configuration.
  • Yield Improvements : Use of coupling reagents like DCC/DMAP in the final acylation step improves yield compared to direct acid-catalyzed esterification, which can cause double bond migration or degradation.
  • Alternative Chlorination Methods : Selective enzymatic or chemoenzymatic chlorination methods have been explored to reduce hazardous reagent use and improve selectivity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents Conditions Yield (%) Notes
1 1-chloro-2,3-dihydroxypropane SOCl₂, pyridine 0–5°C, inert atmosphere 85–90 Controlled chlorination
2 1-chloro-3-hexadecanoyloxypropan-2-ol Hexadecanoic acid, H₂SO₄ Reflux, Dean-Stark 80–85 Esterification
3 Target compound (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid, DCC, DMAP Room temp, anhydrous 75–80 Coupling reaction
4 Purified final product Silica gel chromatography Gradient elution >95 purity High stereochemical fidelity

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:

    Oxidation: The trienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The chlorinated glycerol backbone can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dechlorinated glycerol derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex lipids and surfactants.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mechanism of Action

The mechanism of action of [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Isomeric Variations in Octadecatrienoate Moieties

The geometry and position of double bonds in the C18:3 acyl chain significantly influence physical and biological properties:

Compound Double Bond Positions/Geometry Natural Source/Context Key Differences Reference
Target compound 9Z,12Z,15E Synthetic/Uncommon 15E configuration
(9Z,12Z,15Z)-Octadecatrienoate (ALA) 9Z,12Z,15Z Linseed oil (natural α-linolenic acid) 15Z configuration; higher abundance
(9E,12Z,15E)-Octadecatrienoate 9E,12Z,15E Linseed oil (minor isomer) 9E instead of 9Z

Biological Implications : The 15E configuration in the target compound may alter membrane fluidity or enzyme binding compared to 15Z isomers .

Glyceride Backbone Modifications

The chloro group at the 1-position differentiates it from other glycerides:

Compound Substituents at Glycerol Backbone Molecular Weight Notable Properties Reference
Target compound 1-Cl, 3-hexadecanoyloxy, 2-(C18:3) ~776.5 g/mol* Electrophilic reactivity due to Cl
[(2S)-1-Hydroxy-3-tetradecenoyloxy-2-propanyl] (9Z)-9-octadecenoate 1-OH, 3-tetradecenoyloxy, 2-(C18:1) ~592.8 g/mol Hydroxyl group enables H-bonding
[(2R)-3-Octadecyloxy-2-pentadecanoyloxypropyl] (9Z,12Z,15Z)-C18:3 1-C18:3, 2-pentadecanoyloxy, 3-octadecyl ~829.3 g/mol Long alkyl chains enhance lipophilicity

*Estimated based on formula C₃₇H₆₁ClO₅.

Ethyl and Methyl Esters vs. Glycerides

Simpler esters lack the glycerol backbone, affecting solubility and metabolic pathways:

Compound Ester Type Molecular Weight Applications/Sources Reference
Ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate Ethyl ester 306.5 g/mol Lab reagent; isolated from T. triandra
Methyl (9Z,12Z,15Z)-octadecatrienoate Methyl ester 292.4 g/mol NMR studies; commercial standard
Target compound Glyceride ~776.5 g/mol Potential surfactant or drug carrier N/A

Functional Impact : Glycerides like the target compound are more amphiphilic than simple esters, enabling membrane integration or micelle formation.

Biological Activity

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate is a complex lipid compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chloropropanediol backbone and a trienoate moiety. Its molecular formula is C37H67ClO4C_{37}H_{67}ClO_4 with a CAS number of 1246833-87-3.

Key Structural Features

FeatureDescription
Molecular FormulaC37H67ClO4
CAS Number1246833-87-3
Backbone1-chloro-3-hexadecanoyloxypropan-2-yl
Functional Group(9Z,12Z,15E)-octadeca-9,12,15-trienoate

Research indicates that [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate may exert its biological effects through several mechanisms:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Cell Membrane Interaction : As a lipid compound, it may influence cell membrane fluidity and permeability, affecting various cellular processes.

Therapeutic Applications

The potential therapeutic applications of this compound are under investigation:

  • Cardiovascular Health : Due to its lipid nature and anti-inflammatory properties, it could be beneficial in managing cardiovascular diseases.
  • Metabolic Disorders : Its role in modulating lipid metabolism may offer insights into treatments for obesity and diabetes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Study on Inflammation : A study published in the Journal of Lipid Research demonstrated that similar lipid compounds could significantly reduce markers of inflammation in animal models .
  • Antioxidant Properties : Research highlighted in Free Radical Biology and Medicine showed that trienoic acids exhibit strong antioxidant properties that protect against oxidative damage in various cell types .
  • Cell Membrane Studies : Investigations into the effects of lipid compounds on cell membranes have revealed alterations in membrane dynamics that can affect cellular signaling pathways .

Q & A

How can the geometric isomeric configuration of (9Z,12Z,15E)-octadeca-9,12,15-trienoate be experimentally verified?

Level: Basic
Answer:
The geometric configuration of the trienoate moiety can be resolved using gas chromatography (GC) with an ionic liquid-coated column (e.g., SLB-IL111), which separates isomers based on polarity and double-bond geometry . For validation, compare retention times with analytical standards of known configurations (e.g., (9Z,12Z,15Z)- or (9E,12Z,15Z)-isomers). Coupling with electron ionization mass spectrometry (EIMS) and charged aerosol collision-induced dissociation MS/MS (CACI-MS/MS) enhances structural confirmation by identifying fragment ions specific to the (Z) and (E) configurations .

What synthetic strategies are recommended for preparing this chloro-ester lipid with high stereochemical purity?

Level: Basic
Answer:
Synthesis typically involves sequential acylation of a glycerol backbone under controlled conditions:

Step 1: React (2S)-1-chloro-3-hydroxypropan-2-yl with hexadecanoic acid chloride under base catalysis (e.g., pyridine) to form the hexadecanoyloxy intermediate.

Step 2: Acylate the remaining hydroxyl group with (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid using DCC/DMAP coupling.
Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., hexane:ethyl acetate) to isolate intermediates .

How does thermal processing affect the stability of the (9Z,12Z,15E)-trienoate moiety?

Level: Advanced
Answer:
The (15E) bond is prone to isomerization at temperatures >200°C, as observed during linseed oil deodorization (230–250°C under vacuum). Radical-mediated isomerization pathways form conjugated (Z-E) intermediates, leading to minor isomers like (9Z,12Z,15Z) or (9E,12Z,15E) . To mitigate degradation, avoid prolonged heating and use inert atmospheres (N₂/Ar) during synthesis. Stability studies should employ accelerated aging protocols with GC-MS monitoring .

What analytical methods are suitable for quantifying this compound in complex lipid mixtures?

Level: Basic
Answer:

  • GC-MS: Use a polar capillary column (e.g., DB-23) with a temperature gradient (50°C to 250°C at 5°C/min) to resolve overlapping lipid species. Quantify via selected ion monitoring (SIM) targeting m/z 294 (trienoate fragment) .
  • HPLC-ELSD: Normal-phase chromatography with evaporative light scattering detection (ELSD) provides semi-quantitative data without derivatization .

How can isomerization artifacts be minimized during sample preparation?

Level: Advanced
Answer:

  • Low-temperature extraction: Use cold solvents (e.g., chloroform:methanol at –20°C) to prevent heat-induced isomerization .
  • Antioxidant additives: Include 0.01% BHT in extraction solvents to suppress radical-mediated bond rotation .
  • Rapid derivatization: Convert free acids to methyl esters immediately post-extraction using BF₃-methanol at 70°C for 10 minutes .

How to resolve contradictory data on isomer ratios in different experimental setups?

Level: Advanced
Answer:
Discrepancies often arise from variations in:

  • Deodorization conditions: Higher temperatures favor (9Z,12Z,15E) → (9Z,12Z,15Z) isomerization .
  • Storage duration: Extended storage at 4°C vs. –20°C may alter ratios due to slow oxidative changes .
    Standardize protocols using reference materials (e.g., NIST SRM 3275) and validate with inter-laboratory comparisons .

What chromatographic techniques separate this compound from structurally similar diacylglycerols?

Level: Advanced
Answer:

  • Silver-ion chromatography: Impregnate silica gel with AgNO₃ to exploit π-complexation differences between (Z) and (E) double bonds .
  • HILIC-MS: Hydrophilic interaction liquid chromatography resolves polar chloro-ester lipids from non-polar analogs. Use a BEH Amide column with acetonitrile/water gradients .

What degradation products form under oxidative stress, and how are they detected?

Level: Advanced
Answer:
Oxidation generates hydroperoxides and conjugated dienals. Detect these via:

  • UV spectroscopy: Conjugated dienes absorb at 234 nm.
  • LC-MS/MS: Monitor m/z 295 → 171 (β-scission fragment of hydroperoxides) .
    Controlled oxidation studies (e.g., AAPH-induced) quantify degradation kinetics .

How does the chloro-ester substituent influence lipid bilayer interactions compared to non-halogenated analogs?

Level: Advanced
Answer:
The chlorine atom increases polarity, altering membrane permeability. Use Langmuir trough experiments to measure surface pressure-area isotherms and compare with analogs (e.g., 1-hydroxy-3-hexadecanoyloxypropan-2-yl esters). Molecular dynamics simulations (GROMACS) can model bilayer insertion energetics .

What are the best practices for long-term storage to preserve stereochemical integrity?

Level: Basic
Answer:

  • Store as a dry powder at –20°C under argon, with desiccants (silica gel) to prevent hydrolysis .
  • Avoid repeated freeze-thaw cycles; aliquot solutions in inert solvents (e.g., chloroform) and store at –80°C for >6 months .

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